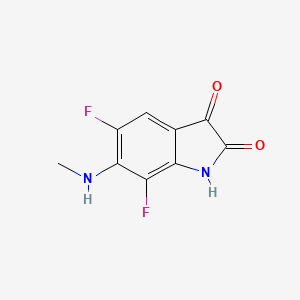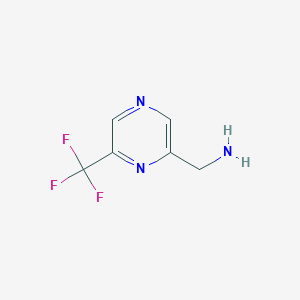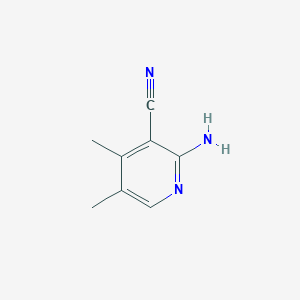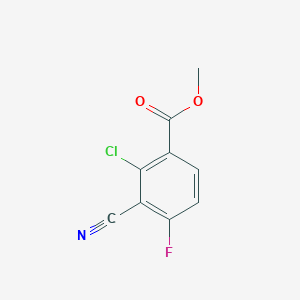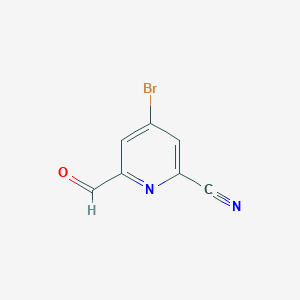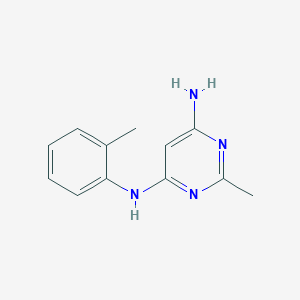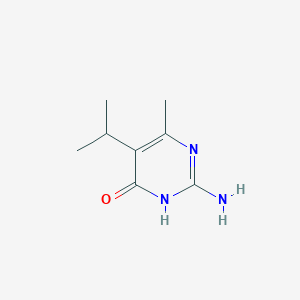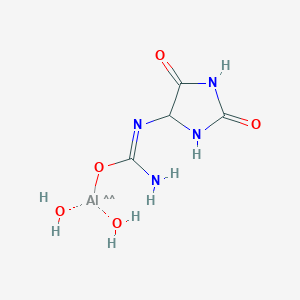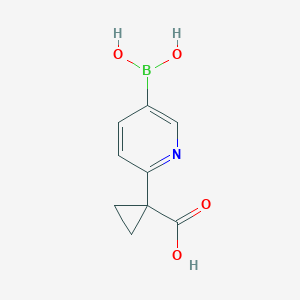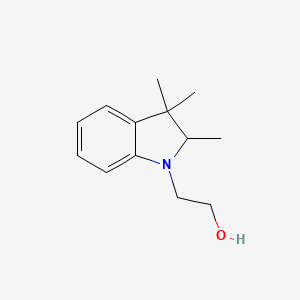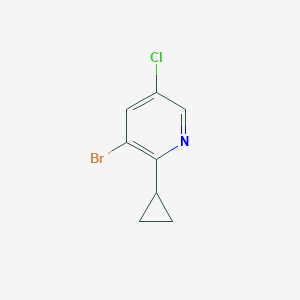
3-Bromo-5-chloro-2-cyclopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-2-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H7BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a bromine atom at the third position, a chlorine atom at the fifth position, and a cyclopropyl group at the second position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-chloro-2-cyclopropylpyridine typically involves multi-step organic reactions. One common method includes the halogenation of 2-cyclopropylpyridine, followed by selective bromination and chlorination at the desired positions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
3-Bromo-5-chloro-2-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-2-cyclopropylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-2-cyclopropylpyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to interact with various biological molecules, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-chloro-2-cyclopropylpyridine can be compared with other similar compounds, such as:
3-Bromo-4-chloro-5-cyclopropylpyridine: This compound has a similar structure but with the chlorine atom at the fourth position instead of the fifth.
5-Bromo-2-cyclopropylpyridine: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-cyclopropylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrClN |
|---|---|
Molekulargewicht |
232.50 g/mol |
IUPAC-Name |
3-bromo-5-chloro-2-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-7-3-6(10)4-11-8(7)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
MJUOUMYEZMWUOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=C(C=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


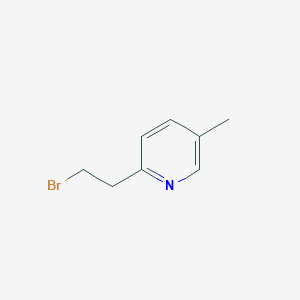
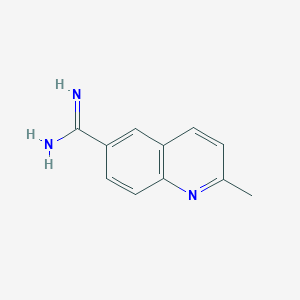
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
